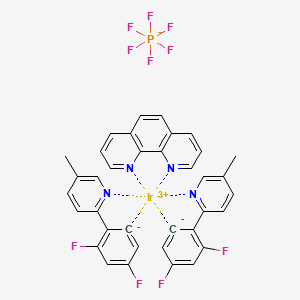
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline ligands, with hexafluorophosphate as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline are synthesized separately through multi-step organic reactions.
Complex Formation: The iridium(3+) center is introduced by reacting iridium chloride with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center or the ligands, using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, solvents like acetonitrile or dichloromethane, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(4+) complexes, while reduction may produce iridium(2+) complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation. Its unique coordination environment and electronic properties make it an effective catalyst.
Biology
In biological research, this compound can be used as a probe for studying cellular processes and as a potential therapeutic agent due to its photophysical properties.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Industry
In industry, this compound is used in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its luminescent properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the iridium center with molecular targets. The iridium center can facilitate electron transfer reactions, activate small molecules, and generate reactive intermediates. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;ruthenium(3+);1,10-phenanthroline;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;platinum(2+);1,10-phenanthroline;hexafluorophosphate
Uniqueness
Compared to similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate exhibits unique photophysical properties, higher catalytic activity, and greater stability. These characteristics make it particularly valuable in applications requiring efficient light emission and robust catalytic performance.
Propriétés
Formule moléculaire |
C36H24F10IrN4P |
|---|---|
Poids moléculaire |
925.8 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
MMBWVTSBIIXVNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















